![molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2](/img/structure/B1319587.png)
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
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Description
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .
Synthesis Analysis
The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Scientific Research Applications
Pharmaceutical Research Kinase Inhibitors
The compound has been used as a precursor in the synthesis of C-ring-substituted thienoquinolone derivatives, which are explored for their potential as kinase inhibitors. Kinase inhibitors are significant in the treatment of various cancers due to their role in regulating cell functions .
Anticancer Activity
Derivatives of this compound have shown promise in inhibiting the proliferation of lung cancer cells, indicating potential applications in developing anticancer therapies .
Material Science Polymer Synthesis
It may be used in synthesizing building blocks like pyridine-diketopyrrolopyrrole (PyDPP) for creating low band-gap copolymers, which are essential in polymer solar cells .
Chemical Synthesis Functionalization of Molecules
The compound serves as a suitable precursor for the functionalization of molecules, particularly in convergent analog synthesis, which is a method used to combine different molecular fragments into a single compound .
Biological Research Antimicrobial Potential
Indole derivatives, which can be synthesized from compounds like 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, possess various biological activities including antimicrobial properties .
Analytical Chemistry Spectroscopy and Chromatography
Information regarding NMR, HPLC, LC-MS, and UPLC related to this compound suggests its use in analytical methods for identifying and quantifying substances within a mixture .
properties
IUPAC Name |
2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFOJCIZMGXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593855 |
Source
|
Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
CAS RN |
55040-43-2 |
Source
|
Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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